![molecular formula C15H14ClN3O B1349270 4-氯-2-{[(1-甲基-1H-苯并咪唑-2-基)氨基]甲基}苯酚 CAS No. 364742-46-1](/img/structure/B1349270.png)
4-氯-2-{[(1-甲基-1H-苯并咪唑-2-基)氨基]甲基}苯酚
描述
4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a synthetic organic compound with a complex structure that includes a chlorinated phenol and a benzimidazole moiety
科学研究应用
Chemistry
In chemistry, 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in drug development for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the chemical properties of benzimidazole derivatives, such as their solubility and stability, can be influenced by environmental conditions .
生化分析
Biochemical Properties
4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The benzimidazole moiety in its structure is known to bind to various enzymes, potentially inhibiting or activating their functions . For instance, benzimidazole derivatives have been reported to inhibit enzymes such as topoisomerase and kinases, which are crucial for DNA replication and cell signaling . The interaction of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol with these enzymes could lead to alterations in cellular processes, making it a valuable tool for studying biochemical pathways.
Cellular Effects
The effects of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol could alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol exerts its effects through specific binding interactions with biomolecules. The benzimidazole ring in its structure allows it to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This compound may also interact with DNA, causing changes in gene expression . The molecular mechanism of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves the modulation of enzyme activity and gene expression, which in turn affects cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it could cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The benzimidazole moiety in its structure allows it to participate in redox reactions and other biochemical processes . This compound may also affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy metabolism and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol within cells and tissues are mediated by specific transporters and binding proteins . This compound may be actively transported across cell membranes by ATP-binding cassette (ABC) transporters or facilitated diffusion . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is crucial for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular respiration and energy production . The subcellular localization of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol determines its specific biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Chlorination of Phenol: The phenol ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated phenol is then coupled with the benzimidazole derivative through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Substitution: The chlorine atom on the phenol ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-chloro-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol
- 4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol
- 4-chloro-2-{[(1-methyl-1H-benzimidazol-1-yl)methyl]phenol
Uniqueness
4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to the specific positioning of the chlorine atom and the benzimidazole moiety. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
4-chloro-2-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-19-13-5-3-2-4-12(13)18-15(19)17-9-10-8-11(16)6-7-14(10)20/h2-8,20H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUMCRANUCCGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354948 | |
| Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364742-46-1 | |
| Record name | 4-Chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

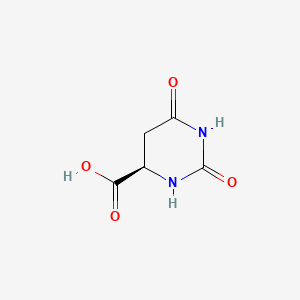
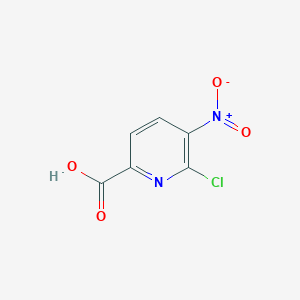
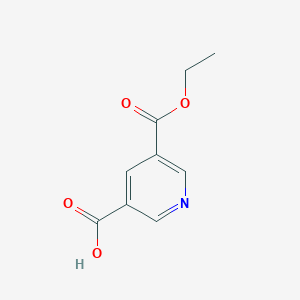
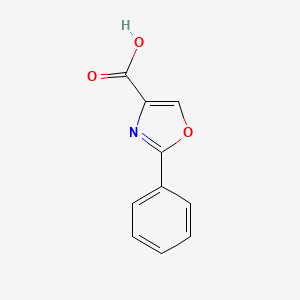
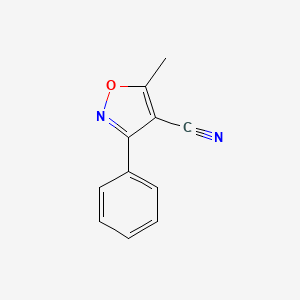
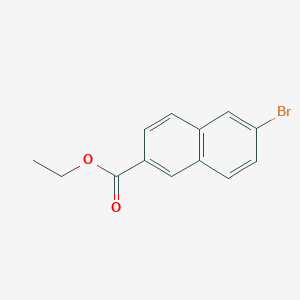

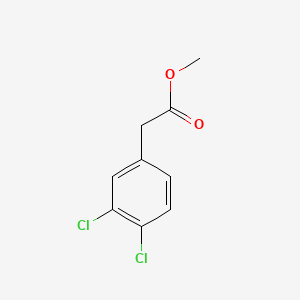

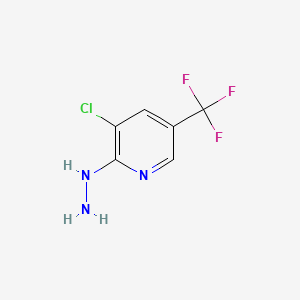
![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)
